molecular formula C16H13F6N B14061358 (4,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine

(4,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine

Cat. No.: B14061358
M. Wt: 333.27 g/mol
InChI Key: SIOWUAAOBAUIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond, with various substituents attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using a trifluoromethylation reaction, often involving reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of Dimethylamine Group: The dimethylamine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by the dimethylamine group.

Industrial Production Methods

Industrial production methods for (4,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine would likely involve large-scale versions of the synthetic routes described above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

(4,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted biphenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: The compound could be used in the production of materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (4,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4,4’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine: Similar structure but with different positions of trifluoromethyl groups.

    (4,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine: Another positional isomer.

    (4,3’-Bis(trifluoromethyl)biphenyl-3-yl)-diethyl-amine: Similar structure with different alkyl groups on the amine.

Uniqueness

(4,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is unique due to the specific positions of the trifluoromethyl groups and the presence of the dimethylamine group

Properties

Molecular Formula

C16H13F6N

Molecular Weight

333.27 g/mol

IUPAC Name

N,N-dimethyl-2-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C16H13F6N/c1-23(2)14-9-11(6-7-13(14)16(20,21)22)10-4-3-5-12(8-10)15(17,18)19/h3-9H,1-2H3

InChI Key

SIOWUAAOBAUIQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.